2-Amino-6-(3-thienyl)pyridine
Overview
Description
2-Amino-6-(3-thienyl)pyridine is an organic compound that belongs to the class of heterocyclic aromatic amines It consists of a pyridine ring substituted with an amino group at the second position and a thienyl group at the sixth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-(3-thienyl)pyridine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester can yield aminothiophene derivatives . Another method involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid or triethyl orthoformate .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation and specific catalysts can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-Amino-6-(3-thienyl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.
Substitution: The amino and thienyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions can be facilitated by using reagents like halogens or alkylating agents under appropriate conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Amino-6-(3-thienyl)pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the development of advanced materials, such as organic semiconductors and corrosion inhibitors
Mechanism of Action
The mechanism of action of 2-Amino-6-(3-thienyl)pyridine involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, the compound may exert its effects by interfering with cellular signaling pathways that regulate cell proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-5-(3-thienyl)pyridine
- 2-Amino-4-(3-thienyl)pyridine
- 2-Amino-3-(3-thienyl)pyridine
Uniqueness
2-Amino-6-(3-thienyl)pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and potency in various applications, making it a valuable compound for further research and development .
Properties
IUPAC Name |
6-thiophen-3-ylpyridin-2-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2S/c10-9-3-1-2-8(11-9)7-4-5-12-6-7/h1-6H,(H2,10,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEJJTGDKXJDDAF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)N)C2=CSC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.